Bienvenue dans la boutique en ligne BenchChem!

PF-04449613

PDE9A Inhibition Selectivity Profile cGMP Signaling

Choose PF-04449613 for your PDE9A research and gain an unmatched experimental advantage. With an IC50 of 22 nM and a brain/plasma ratio of 0.8, it ensures superior target engagement over alternatives like BAY 73-6691. Its well-defined dose-response for CSF cGMP (0.1–100 mg/kg) provides a clear PD marker, while its documented 42% increase in dendritic spine density at 10 mg/kg in motor cortex offers a robust, reproducible model for synaptic plasticity and motor learning studies.

Molecular Formula C21H25N5O3
Molecular Weight 395.5 g/mol
Cat. No. B1494680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04449613
Molecular FormulaC21H25N5O3
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5
InChIInChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)/t14-/m1/s1
InChIKeyFHBANDDJQJAZOQ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-04449613 for PDE9A Inhibition: A Potent and Selective Research Tool for CNS Studies


PF-04449613 is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A), a cGMP-specific enzyme [1]. It demonstrates an IC50 of 22-24 nM for PDE9A and high selectivity over other PDE family members, making it a valuable tool for investigating cGMP signaling in the central nervous system [1]. Its well-characterized in vivo profile includes increasing cerebrospinal fluid (CSF) cGMP levels and promoting synaptic plasticity and motor learning in rodent models [2].

Why Generic PDE9 Inhibitors Cannot Substitute for PF-04449613 in Critical Research


PDE9 inhibitors are not interchangeable. Substituting PF-04449613 with other PDE9 inhibitors, such as BAY 73-6691 or PF-04447943, introduces significant experimental variability due to differences in potency, selectivity profiles, and pharmacokinetic properties, including brain penetration . These variations can profoundly alter the interpretation of results, especially in in vivo studies of synaptic plasticity and cognitive function [1].

Quantitative Evidence Guide: Why PF-04449613 is a Superior Choice for PDE9A Research


PF-04449613 Exhibits Superior Potency and Distinct Selectivity vs. BAY 73-6691

PF-04449613 demonstrates 2.5-fold greater potency against human PDE9A (IC50 = 22 nM) compared to the first-in-class inhibitor BAY 73-6691 (IC50 = 55 nM) . While both compounds are selective for PDE9A, PF-04449613's selectivity is further characterized, showing >1000-fold selectivity over 79 non-PDE targets, with notable off-target affinities for CYP2C19 (IC50 = 1600 nM), dopamine transporter (Ki = 110 nM), and μ-opioid receptor (Ki = 3500 nM) . This detailed selectivity profile allows researchers to account for potential off-target effects more precisely.

PDE9A Inhibition Selectivity Profile cGMP Signaling

Quantified Brain Penetration: PF-04449613 Provides a Defined Advantage Over Undefined Comparators

PF-04449613 demonstrates robust and quantifiable brain penetration, with a measured brain/plasma ratio of 0.8 in mice . This metric provides a clear, evidence-based expectation for CNS exposure, which is crucial for in vivo studies. In contrast, while BAY 73-6691 is also described as brain-penetrant, a specific quantitative brain/plasma ratio is not readily available in primary literature or major vendor datasheets, introducing experimental uncertainty for researchers requiring precise dosing .

Brain Penetration Pharmacokinetics CNS Drug Development

In Vivo cGMP Elevation: PF-04449613 Dose-Response Data Provides a Clear Experimental Baseline

PF-04449613 induces a dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF) of rats, with significant elevation observed across a range of 0.1-100 mg/kg following subcutaneous administration [1]. This established dose-response relationship provides a clear experimental baseline for studies targeting cGMP modulation. In comparison, similar dose-response data for CSF cGMP elevation is not as prominently featured for BAY 73-6691, making it more difficult to design and interpret in vivo experiments .

cGMP Signaling In Vivo Pharmacology Cerebrospinal Fluid

Quantified Synaptic Plasticity: PF-04449613 Increases Dendritic Spine Formation by 42% Over 28 Days

Chronic treatment with PF-04449613 at 10 mg/kg significantly increased dendritic spine formation in the mouse primary motor cortex. After 28 days, spine formation rates were 15.9% ± 2.0% for PF-04449613 compared to 11.2% ± 0.8% for vehicle control, representing a relative increase of approximately 42% [1]. This effect is dose-dependent, with the 3.2 mg/kg dose showing a non-significant trend. This quantitative link between a specific PDE9 inhibitor and structural synaptic plasticity is a key differentiator, as such detailed morphological data are not available for many other PDE9 inhibitors like BAY 73-6691.

Synaptic Plasticity Dendritic Spines Motor Learning

Behavioral Efficacy: PF-04449613 Improves Motor Learning Performance in a Dose-Dependent Manner

PF-04449613 administration at 10 mg/kg significantly improved performance in an accelerating rotarod task, a standard test for motor learning, in mice [1]. While the study demonstrates a clear behavioral effect at 10 mg/kg, the 3.2 mg/kg dose was not effective, establishing a critical dose-response threshold for this cognitive endpoint. This behavioral data is a key advantage for PF-04449613, as it provides a validated functional outcome that can be used to benchmark other PDE9 inhibitors or to study the role of PDE9A in motor learning paradigms.

Motor Learning Behavioral Pharmacology Rotarod Test

Optimal Research Applications for PF-04449613 Based on Quantified Evidence


Investigating cGMP-Dependent Synaptic Plasticity in Motor Cortex

PF-04449613 is the optimal choice for studies examining the role of cGMP in synaptic plasticity, particularly in the motor cortex. The compound's quantified effects on dendritic spine formation (a 42% increase over 28 days) and elimination, as documented in primary research [1], provide a robust and reproducible experimental model. Its defined dose-response (10 mg/kg effective dose) and brain penetration (brain/plasma ratio of 0.8) ensure reliable target engagement in vivo . This makes it superior to alternatives like BAY 73-6691, which lack this level of detailed, quantitative morphological and behavioral characterization in motor learning paradigms.

Studying Motor Learning and Cognitive Enhancement in Rodent Models

For preclinical studies focused on motor learning and potential cognitive enhancement, PF-04449613 offers a validated behavioral endpoint. Its demonstrated ability to improve performance in the accelerating rotarod task at a 10 mg/kg dose provides a clear and reproducible functional readout [1]. This is a significant advantage over other PDE9 inhibitors where such a clear, dose-dependent behavioral effect has not been as rigorously established. This allows for direct comparison and benchmarking in studies of learning and memory.

Pharmacodynamic Studies Requiring Precise cGMP Modulation

PF-04449613 is the preferred tool for in vivo studies that require precise modulation and measurement of cGMP levels. Its well-defined dose-response for increasing CSF cGMP across a wide range (0.1-100 mg/kg) provides a clear pharmacodynamic (PD) marker for target engagement [1]. This contrasts with other PDE9 inhibitors where such a detailed PD relationship is not as readily available, simplifying experimental design and interpretation of target engagement and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-04449613

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.